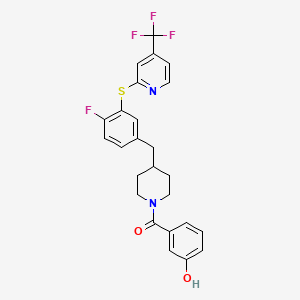
Magl-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magl-IN-9, also known as compound 16, is a reversible inhibitor of monoacylglycerol lipase (MAGL) with a potent IC50 value of 2.7 nM . Monoacylglycerol lipase is an enzyme that plays a crucial role in the metabolism of monoacylglycerols, particularly 2-arachidonoylglycerol, which is an endocannabinoid involved in various physiological processes .
Méthodes De Préparation
The synthesis of Magl-IN-9 involves several steps, including the preparation of benzylpiperidine and benzylpiperazine derivatives. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure
Analyse Des Réactions Chimiques
Magl-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Magl-IN-9 has several scientific research applications, including:
Mécanisme D'action
Magl-IN-9 exerts its effects by inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which in turn affects various signaling pathways, including those involved in inflammation and pain . The molecular targets of this compound include the catalytic triad of monoacylglycerol lipase, consisting of serine, histidine, and aspartate .
Comparaison Avec Des Composés Similaires
Magl-IN-9 is unique in its high selectivity and potency as a reversible inhibitor of monoacylglycerol lipase. Similar compounds include:
Magl-IN-8: Another reversible inhibitor with a similar IC50 value.
Magl-IN-10: Exhibits favorable ADME properties and low in vivo toxicity.
JZL184: A selective and potent inhibitor of monoacylglycerol lipase, often used in research studies.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H22F4N2O2S |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
[4-[[4-fluoro-3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H22F4N2O2S/c26-21-5-4-17(13-22(21)34-23-15-19(6-9-30-23)25(27,28)29)12-16-7-10-31(11-8-16)24(33)18-2-1-3-20(32)14-18/h1-6,9,13-16,32H,7-8,10-12H2 |
Clé InChI |
NOWSELGUBYFAAH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC(=C(C=C2)F)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
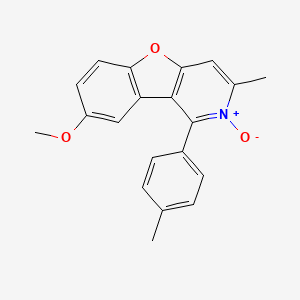

![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
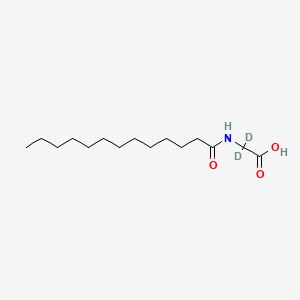
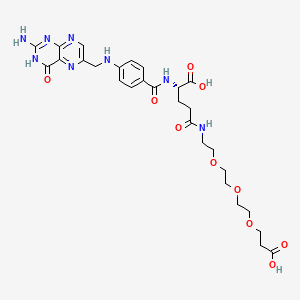
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
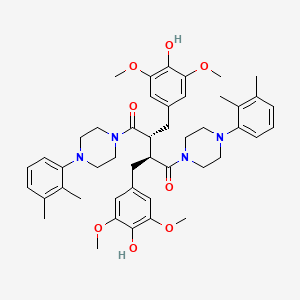
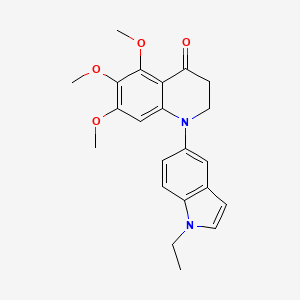
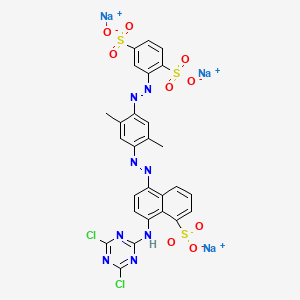
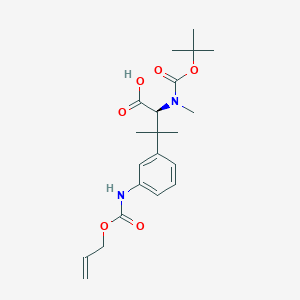
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
